Cas no 877636-39-0 (4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 3-nitrobenzoate)

4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 3-nitrobenzoate 化学的及び物理的性質
名前と識別子
-
- 4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 3-nitrobenzoate
- SR-01000020400
- HMS2767G23
- MLS-0239733.0001
- 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate
- AKOS024654792
- MLS000685795
- [4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-nitrobenzoate
- CHEMBL1557707
- SR-01000020400-1
- 877636-39-0
- AB00585731-02
- SMR000324310
- BDBM50393923
- 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-nitrobenzoate
- F2510-0121
-
- インチ: 1S/C17H11N3O6S/c21-14-8-13(10-27-17-18-5-2-6-19-17)25-9-15(14)26-16(22)11-3-1-4-12(7-11)20(23)24/h1-9H,10H2
- InChIKey: CCOYLGNMVJOAKJ-UHFFFAOYSA-N
- ほほえんだ: S(C1N=CC=CN=1)CC1=CC(C(=CO1)OC(C1C=CC=C(C=1)[N+](=O)[O-])=O)=O
計算された属性
- せいみつぶんしりょう: 385.03685625g/mol
- どういたいしつりょう: 385.03685625g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 654
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 150Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 3-nitrobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2510-0121-40mg |
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate |
877636-39-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2510-0121-10μmol |
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate |
877636-39-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2510-0121-2mg |
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate |
877636-39-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2510-0121-2μmol |
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate |
877636-39-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2510-0121-75mg |
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate |
877636-39-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2510-0121-5μmol |
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate |
877636-39-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2510-0121-20μmol |
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate |
877636-39-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2510-0121-20mg |
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate |
877636-39-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2510-0121-15mg |
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate |
877636-39-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2510-0121-100mg |
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate |
877636-39-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 |
4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 3-nitrobenzoate 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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3. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 3-nitrobenzoateに関する追加情報
4-Oxo-6-(Pyrimidin-2-Ylsulfanyl)Methyl-4H-Pyran-3-Yl 3-Nitrobenzoate: A Comprehensive Overview
The compound with CAS No 877636-39-0, known as 4-Oxo-6-(Pyrimidin-2-Ylsulfanyl)Methyl-4H-Pyran-3-Yl 3-Nitrobenzoate, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structural features, which include a pyran ring system, a pyrimidine moiety, and a nitrobenzoate group. These elements contribute to its potential applications in drug design and materials science.
Structural Analysis and Synthesis
The molecular structure of 4-Oxo-6-(Pyrimidin-2-Ylsulfanyl)Methyl-4H-Pyran-3-Yl 3-Nitrobenzoate is composed of a pyran ring (a six-membered oxygen-containing ring) with an oxo group at the 4-position and a sulfanylpyrimidine substituent at the 6-position. The pyrimidine ring, a heterocyclic aromatic compound, is connected via a sulfur atom to the pyran system. Additionally, the molecule features a nitrobenzoate group attached to the pyran ring at the 3-position.
The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, oxidations, and coupling reactions. Recent advancements in asymmetric synthesis have enabled researchers to achieve higher yields and better stereochemical control during the preparation of similar compounds.
Chemical Properties and Stability
4-Oxo-6-(Pyrimidin-2-Ylsulfanyl)Methyl-4H-Pyran-3-Yl 3-Nitrobenzoate exhibits interesting physical properties, including moderate solubility in polar solvents and thermal stability up to 150°C under inert conditions. Its electronic structure, influenced by the electron-withdrawing nitro group and the electron-donating sulfanylpyrimidine moiety, contributes to its reactivity in various chemical transformations.
Recent studies have explored the photophysical properties of this compound, revealing its potential as a fluorescent probe in bioimaging applications. The conjugation between the pyran and pyrimidine rings enhances its absorption and emission characteristics.
Biological Activity and Applications
This compound has shown promising biological activity in preliminary assays, particularly in inhibiting certain enzymes associated with neurodegenerative diseases. The presence of the nitrobenzoate group imparts selectivity towards specific protein targets, making it a valuable lead compound for drug discovery.
In addition to its pharmacological applications, 4-Oxo-6-(Pyrimidin-2-Ylsulfanyl)Methyl-4H-Pyran-3-Yl 3-Nitrobenzoate has been investigated for its role in materials science. Its ability to form self-assembled monolayers on surfaces has been explored for use in nanotechnology applications.
Recent Research Developments
Recent research has focused on optimizing the synthesis of 4-Oxo-6-(Pyrimidin-2-Ylsulfanyl)Methyl-4H-Pyran-3-Yl 3-Nitrobenzoate using green chemistry principles. Catalysts derived from renewable resources have been employed to reduce reaction times and minimize waste generation.
Furthermore, computational studies have provided insights into the molecular interactions of this compound with biological targets. These studies utilize advanced molecular modeling techniques to predict binding affinities and optimize pharmacokinetic properties.
Conclusion
In summary, 4-Oxo-6-(Pyrimidin-2-Ylsulfanyl)Methyl-4H-Pyran-3-Yl 3-Nitrobenzoate (CAS No 877636-39
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